molecular formula C10H16O3 B13100351 (4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate

(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Cat. No.: B13100351
M. Wt: 184.23 g/mol
InChI Key: FFVHHWOJYFCNJP-JAMMHHFISA-N
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Description

(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate is a chiral cyclohexanecarboxylate derivative characterized by a stereospecific (4S) configuration, a methyl group at position 4, and a ketone (oxo) group at position 2. This compound is primarily utilized as a key intermediate in the synthesis of bicyclic nucleoside analogs, such as methanocarba pseudosugars, which are critical in medicinal chemistry for antiviral and anticancer applications . Its synthesis involves stereoselective cyclopropanation reactions using diazo compounds and Cu(I) catalysts, yielding bicyclo[3.1.0]hexane derivatives with high enantiomeric purity .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h7-8H,3-6H2,1-2H3/t7-,8?/m0/s1

InChI Key

FFVHHWOJYFCNJP-JAMMHHFISA-N

Isomeric SMILES

CCOC(=O)C1CC[C@@H](CC1=O)C

Canonical SMILES

CCOC(=O)C1CCC(CC1=O)C

Origin of Product

United States

Preparation Methods

Enzymatic Resolution and Chiral Starting Materials

A key approach to obtaining the (4S) stereoisomer involves enzymatic resolution of racemic or prochiral precursors. For example, the enzymatic resolution of cis-2-methyl-4-oxo-cyclohexane carboxylic acid derivatives has been employed to obtain optically active intermediates with high enantiomeric purity. This method leverages the selectivity of enzymes to differentiate enantiomers, allowing isolation of the desired (4S) isomer.

  • The racemic cis 2-methyl-4-oxo-cyclohexane carboxylic acid is prepared via hydrolysis of the corresponding ester, itself obtained by catalytic reduction of Hagemann’s ester.
  • Enzymatic resolution or chiral chromatography is then used to separate the enantiomers.
  • The optically pure acid is converted into the corresponding ethyl ester via esterification with ethereal diazomethane.

Chemical Transformations and Functional Group Modifications

Following the acquisition of the chiral precursor, several chemical steps are performed to introduce the keto group at C-2 and the methyl substituent at C-4 with the correct stereochemistry:

  • Ketalization: Protecting the ketone functionality as a ketal to enable selective transformations on other parts of the molecule.
  • Reduction: Lithium aluminum hydride (LiAlH4) or related hydride reagents reduce esters to primary alcohols, which can then be selectively oxidized or functionalized.
  • Regiospecific Enolate Formation and Functionalization: Treatment with lithium diisopropylamide (LDA) at low temperature (-78°C) in tetrahydropyran (THP) solvent generates regioselective enolates. These enolates are trapped with silyl chlorides (e.g., Me3SiCl) to introduce alpha,beta-unsaturation or other substituents regioselectively.

Annulation and Ring Construction Strategies

To build the cyclohexanone ring with the desired substitution pattern and stereochemistry, annulation strategies such as Michael addition and Diels-Alder reactions are utilized:

  • The use of bifunctional reagents like 2-(3-nitropropyl)-1,3-dioxolane allows for selective annulation, forming new carbon-carbon bonds at the alpha and gamma carbons of the cycloalkenone ring.
  • Subsequent transformations convert nitro groups into carbonyl functionalities, adjusting stereochemistry as needed.

Direct Synthesis via General Methods

A general synthetic method reported involves stirring ethyl 2-oxocyclohexanecarboxylate under specific conditions to yield the desired (4S)-ethyl 4-methyl-2-oxocyclohexanecarboxylate. Purification is typically achieved by column chromatography using solvents such as n-pentane/ether or hexane/ethyl acetate mixtures.

  • Reaction times vary (e.g., 3.5 to 6 hours) depending on substrates and conditions.
  • The product is isolated as a colorless oil or crystalline solid depending on purity and crystallization conditions.
  • Spectroscopic data (NMR, IR) confirm the structure and stereochemistry.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Outcome/Notes Reference
Hydrolysis of ester to acid Acidic/basic hydrolysis Racemic cis 2-methyl-4-oxo-cyclohexane carboxylic acid
Enzymatic resolution Enzymes or chiral chromatography Optically active acid (4S isomer)
Esterification Diazomethane in ether Ethyl ester of the acid
Ketalization Standard ketalization reagents (e.g., ethylene glycol + acid catalyst) Protects ketone for selective reactions
Reduction Lithium aluminum hydride (LiAlH4) Primary alcohol intermediate
Enolate formation & trapping LDA, Me3SiCl, THP solvent, -78°C Regioselective alpha,beta-unsaturation
Annulation 2-(3-Nitropropyl)-1,3-dioxolane, acid workup Formation of cyclohexanone ring with stereocontrol
Purification Column chromatography (n-pentane/ether, hexane/ethyl acetate) Isolated pure compound

Research Findings and Analytical Data

  • The stereochemical purity of the product is confirmed by chiral gas chromatography and optical rotation measurements.
  • NMR data (1H and 13C) correlate well with literature values, confirming the position of substituents and stereochemistry. For example, chemical shifts for key carbons in the cyclohexanone ring and ester moiety are consistent with the (4S) configuration.
  • Mass spectrometry and IR spectroscopy further support the structural assignments.

Chemical Reactions Analysis

Types of Reactions

(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate is a chiral compound featuring a ketone and an ester functional group within its cyclohexane ring structure. Its stereochemistry at the 4-position, denoted by (4S), is crucial for its reactivity and interactions with biological targets. This compound is valuable in organic synthesis and medicinal chemistry because of its biological activity and its role as a building block for synthesizing complex molecules.

Applications

This compound has applications in pharmaceuticals due to its biological activity, making it a candidate for drug development, especially in antimicrobial and anticancer therapies. Interaction studies, often using computational methods like molecular docking, are performed to understand how this compound interacts with biological targets to predict binding affinities with enzymes or receptors. Experimental assays are also used to elucidate its mechanism of action and potential side effects.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructure/FeaturesUnique Aspects
Ethyl 3-methyl-2-oxobutanoateSimilar ester and ketone functionalitiesDifferent stereochemistry affecting reactivity
Methyl cyclopentanecarboxylateCyclopentane ring instead of cyclohexaneSmaller ring may influence biological activity
Ethyl 2-methyl-3-oxobutanoateSimilar functional groups but different backboneVariation in chain length alters properties

Mechanism of Action

The mechanism of action of (4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The ketone group can participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate with analogous cyclohexanecarboxylates and cyclohexenecarboxylates:

Compound Name CAS Number Key Structural Features Synthesis Method Applications Reference(s)
This compound 236-910-1 (4S)-methyl, 2-oxo, cyclohexane ring Cyclopropanation with CuI catalyst Bicyclic nucleoside intermediates
Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 4-oxo, no methyl substituent Esterification of cyclohexanecarboxylic acid General organic synthesis
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate 487-51-4 2-methyl, 4-oxo, cyclohexene ring Aldol condensation or Michael addition Laboratory research (non-drug)
Ethyl 4-hydroxy-6-methyl-2-oxocyclohex-3-ene-1-carboxylate 88805-65-6 4-hydroxy, 6-methyl, 2-oxo, cyclohexene ring Multi-step condensation and isomerization Potential fragrance/pharmaceutical intermediate
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate N/A Aromatic substituents (Cl, F), cyclohexene ring Michael addition with chalcones Spiro compound synthesis

Physical Properties and Stability

  • Melting/Boiling Points: Limited data exist for the target compound, but analogs like Ethyl 4-hydroxy-6-methyl-2-oxocyclohex-3-ene-1-carboxylate are typically oils or low-melting solids due to varying polarity .
  • Safety : Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate is labeled for laboratory use only, highlighting flammability and reactivity risks, whereas the target compound’s safety profile is less documented .

Biological Activity

(4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a cyclohexane ring with a ketone and an ester functional group. The stereochemistry at the 4-position is crucial for its biological interactions, influencing the compound's reactivity and binding affinities with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential . Preliminary studies suggest that it can induce apoptosis in cancer cell lines, potentially through the activation of specific apoptotic pathways or inhibition of cell proliferation signals. Its structural features allow it to interact with proteins involved in cancer progression, making it a subject of interest for further therapeutic development.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in drug development.

  • Enzyme Inhibition : Computational docking studies have predicted that this compound can bind to various enzymes, potentially inhibiting their activity. This inhibition could lead to disrupted cellular processes critical for microbial survival and cancer cell proliferation.
  • Interaction with Biological Macromolecules : The compound's ability to interact with proteins and nucleic acids may underlie its biological activities. These interactions can alter the function of essential biomolecules, leading to therapeutic effects.

Research Findings and Case Studies

Several studies have highlighted the potential applications of this compound:

  • A study demonstrated that derivatives of this compound showed enhanced activity against resistant bacterial strains, indicating its potential as a lead compound for antibiotic development.
  • Another research effort focused on synthesizing analogs to improve potency and selectivity against cancer cells, revealing structure-activity relationships that guide future modifications .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is insightful to compare it with structurally similar compounds:

Compound NameStructure/FeaturesUnique Aspects
Ethyl 3-methyl-2-oxobutanoateSimilar ester and ketone functionalitiesDifferent stereochemistry affecting reactivity
Methyl cyclopentanecarboxylateCyclopentane ring instead of cyclohexaneSmaller ring may influence biological activity
Ethyl 2-methyl-3-oxobutanoateSimilar functional groups but different backboneVariation in chain length alters properties

This table highlights how minor structural variations can significantly impact biological reactivity and activity profiles, emphasizing the distinctive nature of this compound within this class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4S)-Ethyl 4-methyl-2-oxocyclohexanecarboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Michael addition of ethyl acetoacetate to substituted chalcones, followed by cyclization. Key variables include:

  • Catalyst : Alkaline conditions (e.g., 10% NaOH) or Lewis acids like BF₃·Et₂O .
  • Solvent : Absolute ethanol or methanol under reflux (8–12 hours) .
  • Work-up : Neutralization with dilute HCl and recrystallization from ethanol to achieve >95% purity .
    • Optimization : Use Design of Experiments (DoE) to test temperature, solvent polarity, and catalyst loading. Monitor yield via HPLC and confirm stereochemistry with chiral columns .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Primary Techniques :

  • X-ray Crystallography : Resolves absolute configuration (e.g., (4S) stereochemistry) and detects conformational disorder in cyclohexene rings .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl, ethyl ester groups) and coupling constants to confirm stereochemistry .
  • HPLC : Chiral columns (e.g., Chiralpak® AD-H) assess enantiomeric purity .
    • Purity Validation : Combustion analysis (C, H, N) and melting point consistency .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes from spectroscopic vs. crystallographic data be resolved?

  • Case Study : In cyclohexenone derivatives, crystallography may reveal multiple conformers (e.g., envelope vs. half-chair) in the asymmetric unit, while NMR suggests averaged signals .
  • Resolution Strategies :

  • DFT Calculations : Compare computed NMR shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .
  • Variable-Temperature NMR : Detect dynamic interconversion of conformers by observing signal splitting at low temperatures .

Q. What experimental designs mitigate limitations in studying degradation or stability of this compound?

  • Challenges : Organic degradation during prolonged data collection (e.g., HSI studies) alters sample matrices .
  • Solutions :

  • Stabilization : Store samples at –20°C with inert gas (N₂) to slow oxidation .
  • Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track degradation kinetics during reactions .

Q. How can computational modeling predict the compound’s reactivity in enzyme-catalyzed or asymmetric synthesis applications?

  • Approach :

  • Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., ketoreductases) for predicting stereoselective reductions .
  • Transition State Analysis : Apply QM/MM methods to identify energy barriers for nucleophilic attacks at the 2-oxo position .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data, such as variable dihedral angles between aromatic substituents?

  • Example : In ethyl 6-(4-chlorophenyl) derivatives, dihedral angles between aryl groups ranged from 76.4° to 89.9° across molecules in the asymmetric unit .
  • Steps :

Check Data Quality : Ensure high-resolution (<1.0 Å) datasets and refine models with SHELXL .

Compare Packing Effects : Weak C–H···O interactions may distort angles; analyze Hirshfeld surfaces to quantify intermolecular forces .

Q. What methodologies reconcile conflicting yields reported for similar synthetic routes?

  • Root Causes : Variability in catalyst activity (e.g., NaOH vs. KOH) or solvent purity .
  • Troubleshooting :

  • Control Experiments : Replicate reactions with anhydrous solvents and standardized catalysts.
  • Yield Optimization : Use response surface methodology (RSM) to model interactions between variables .

Methodological Tables

Application Technique Key Parameters References
Stereochemical AnalysisX-ray CrystallographyPuckering parameters (Q, θ, φ), R-factor <5%
Reactivity PredictionDFT CalculationsB3LYP/6-31G(d,p), Gibbs free energy barriers
Degradation MonitoringInline FTIRPeak integration (C=O stretch at ~1700 cm⁻¹)

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